Dipropyl [(5-nitrofuran-2-yl)methyl]phosphonate
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Overview
Description
Dipropyl [(5-nitrofuran-2-yl)methyl]phosphonate is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiprotozoal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl [(5-nitrofuran-2-yl)methyl]phosphonate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with dipropyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dipropyl [(5-nitrofuran-2-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different products.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Products may include various oxidized nitrofuran derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Phosphonate esters with different alkyl or aryl groups.
Scientific Research Applications
Dipropyl [(5-nitrofuran-2-yl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antimicrobial agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Dipropyl [(5-nitrofuran-2-yl)methyl]phosphonate involves its interaction with bacterial enzymes. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates. These intermediates can then interact with bacterial DNA, proteins, and other cellular components, leading to the inhibition of essential cellular processes and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Applied topically for wound infections.
Uniqueness
Dipropyl [(5-nitrofuran-2-yl)methyl]phosphonate is unique due to its specific phosphonate ester structure, which imparts distinct chemical properties and reactivity compared to other nitrofuran derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
61736-84-3 |
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Molecular Formula |
C11H18NO6P |
Molecular Weight |
291.24 g/mol |
IUPAC Name |
2-(dipropoxyphosphorylmethyl)-5-nitrofuran |
InChI |
InChI=1S/C11H18NO6P/c1-3-7-16-19(15,17-8-4-2)9-10-5-6-11(18-10)12(13)14/h5-6H,3-4,7-9H2,1-2H3 |
InChI Key |
ZLCBANRIISUIDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CC1=CC=C(O1)[N+](=O)[O-])OCCC |
Origin of Product |
United States |
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